Acid red 405

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

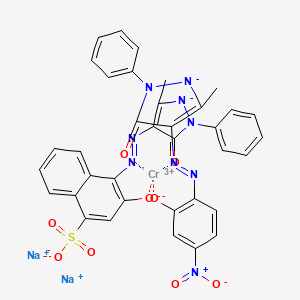

C36H24CrN9Na2O9S |

|---|---|

Peso molecular |

856.7 g/mol |

Nombre IUPAC |

disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;;/q;;+3;2*+1/p-5 |

Clave InChI |

DNOMJTNQYHEMNQ-UHFFFAOYSA-I |

SMILES canónico |

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Cr+3] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 405 for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 405 is a synthetic monoazo dye complexed with chromium.[1][2] While primarily utilized in the textile industry for dyeing materials such as polyamide, wool, and silk, its chemical properties suggest potential applications in biological staining for research and diagnostic purposes.[1] This document provides a comprehensive overview of the known chemical characteristics of this compound, offering a technical foundation for its evaluation as a biological stain. As a compound not traditionally used in histology, this guide also presents a theoretical framework for its staining mechanism and a generalized protocol for its application, emphasizing the need for empirical optimization.

Chemical and Physical Properties

This compound is a red, odorless powder.[3] Its chemical identity is well-established, though minor variations in the molecular formula and weight are reported across different suppliers. The core structure consists of an azo group (-N=N-) which acts as a chromophore, and a chromium metal complex, which can enhance its staining properties.

Table 1: Chemical and Physical Data for this compound

| Property | Value | References |

| C.I. Name | This compound | [2] |

| CAS Number | 83833-37-8 | [1][2][4] |

| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S | [4] |

| Molecular Weight | 856.67 g/mol | [1][2][4] |

| Appearance | Red Powder | [3][] |

| Structure | Single Azo, Metal Complex | [1][2] |

| Solubility (at 90°C) | 60 g/L in water | [6] |

Note: Solubility in biological buffers at room temperature has not been empirically determined and may require experimental optimization.

Theoretical Staining Mechanism

The staining mechanism of this compound in biological tissues is predicated on the principles of acid dyes and the role of its chromium complex.

-

Electrostatic Interactions: As an acid dye, this compound is anionic. In an acidic solution, it is expected to bind to cationic (acidophilic) components within cells and the extracellular matrix. The primary targets for this electrostatic interaction are the protonated amine groups of proteins.

-

Mordanting Action: The presence of a chromium atom allows for the formation of a coordination complex, acting as a mordant. This metal complex can form strong, stable links between the dye and the tissue, enhancing the intensity and permanence of the stain.

-

Fluorescence: Some sources classify this compound as a fluorescent dye.[4] This property, if confirmed with spectral analysis, could enable its use in fluorescence microscopy. However, specific excitation and emission spectra for this compound are not currently available in the scientific literature. It is crucial to distinguish it from other dyes with "405" in their name, such as Alexa Fluor™ 405 or AZDye™ 405 Acid, which are spectrally distinct compounds.[7][8][9]

Below is a diagram illustrating the proposed signaling pathway for the staining mechanism.

Caption: Proposed staining mechanism of this compound.

Generalized Experimental Protocol for Histological Staining

The following is a generalized protocol for the use of this compound on paraffin-embedded tissue sections. This protocol is a starting point and requires optimization for specific tissues and applications.

Materials:

-

This compound powder

-

Distilled water

-

Glacial acetic acid

-

Ethanol (100%, 95%, 70%)

-

Xylene

-

Mounting medium

-

Microscope slides with paraffin-embedded tissue sections

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% - 1.0% (w/v) stock solution of this compound in distilled water.

-

Prepare a working staining solution by diluting the stock solution and acidifying with 1% acetic acid to a pH of 2.5-3.0.

-

Immerse slides in the staining solution for 5-15 minutes. (Staining time will need to be determined empirically).

-

-

Differentiation (Optional):

-

Briefly rinse slides in 70% ethanol to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanols (95% and 100%, 2 minutes each).

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

The following diagram outlines a generalized experimental workflow.

Caption: Generalized experimental workflow for this compound staining.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound may cause irritation to the eyes, skin, and respiratory tract.[3] It is harmful if swallowed.[3] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. Work in a well-ventilated area.

Conclusion

This compound possesses the fundamental chemical properties of an acid dye with the added feature of a chromium complex. These characteristics suggest its potential as a biological stain for acidophilic tissue components. However, the lack of established protocols and spectral data in the scientific literature necessitates a thorough, empirical evaluation by researchers. The information and generalized protocols provided in this guide are intended to serve as a foundation for such investigations. Future work should focus on determining its precise solubility in biological buffers, characterizing its absorption and emission spectra, and optimizing staining protocols for various tissue types.

References

- 1. hztya.com [hztya.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Alexa Fluor 405] | AAT Bioquest [aatbio.com]

- 8. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide on the Mechanism of Action of Acid Dyes on Protein Binding, with Reference to Acid Red 405

Audience: Researchers, scientists, and drug development professionals.

Introduction to Acid Red 405

This compound is a monoazo, metal complex dye.[1][2][3] Such dyes are primarily utilized in the textile industry for coloring protein-based fabrics like wool and silk, as well as synthetic polyamides such as nylon.[4][5] The "acid" designation for this class of dyes arises from their application in acidic dye baths and the presence of acidic functional groups, such as sulfonic acid groups (-SO3H), in their molecular structure.[5][6] These groups are crucial for their interaction with protein targets.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [3] |

| CAS Number | 83833-37-8 | [1][3][7] |

| Molecular Formula | C36H24CrN9Na2O9S2+ | [1][3][7] |

| Molecular Weight | 856.67 g/mol | [1][3][7] |

| Chemical Class | Monoazo, metal complex | [1][3] |

| Appearance | Red powder | [7] |

| Primary Use | Dyeing of leather, wool, nylon | [4] |

Core Principles of Acid Dye-Protein Interaction

The binding of acid dyes to proteins is a multifactorial process governed by a combination of non-covalent interactions. In an acidic environment, the protein surface becomes positively charged, creating an ideal substrate for anionic dyes.[6][8]

Key Interaction Forces

-

Ionic Bonding (Electrostatic Interactions): This is the primary driving force for the initial association between an acid dye and a protein. In an acidic solution (low pH), the amino groups (-NH2) of basic amino acid residues (such as lysine, arginine, and histidine) on the protein become protonated, acquiring a positive charge (-NH3+).[6] The negatively charged sulfonate (-SO3-) groups on the acid dye molecule are then electrostatically attracted to these positively charged sites on the protein.[5][6][8]

-

Van der Waals Forces: Once the dye and protein are in close proximity, weaker, short-range Van der Waals forces contribute to the stability of the complex. These forces arise from temporary fluctuations in electron density around atoms.[5][6]

-

Hydrogen Bonding: Hydrogen bonds can form between hydrogen bond donors and acceptors on both the dye and the protein, further stabilizing the interaction. For example, the amino and hydroxyl groups on the protein can form hydrogen bonds with the azo (-N=N-) and sulfonate groups of the dye.[5][6]

-

Hydrophobic Interactions: The aromatic ring structures present in most acid dyes, including the azo structure of this compound, are hydrophobic. These nonpolar regions of the dye can interact with hydrophobic pockets on the protein surface, shielding them from the aqueous environment and contributing to the overall binding affinity.

The interplay of these forces dictates the specificity and strength of the dye-protein interaction.

Caption: General mechanism of acid dye binding to a protein.

Experimental Protocols for Characterizing Dye-Protein Binding

Several biophysical techniques can be employed to study and quantify the interaction between a dye and a protein.

UV-Visible Absorption Spectrophotometry

This is a fundamental technique to detect binding. The principle is that the electronic environment of the dye's chromophore changes upon binding to a protein, leading to a shift in its maximum absorbance wavelength (λmax) and/or a change in its molar absorptivity.[9][10][11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the protein (e.g., Bovine Serum Albumin, BSA) of known concentration in a suitable buffer (e.g., phosphate buffer at a specific acidic pH).

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

Keep the concentration of this compound constant in a series of cuvettes.

-

Add increasing concentrations of the protein solution to each cuvette.

-

Include a reference cuvette containing only the buffer and a control cuvette with only the dye.

-

-

Measurement:

-

Incubate the mixtures for a set time at a constant temperature to allow binding to reach equilibrium.

-

Record the absorption spectrum (e.g., from 300 nm to 700 nm) for each sample.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the λmax of the bound or free dye.

-

Plot the change in absorbance against the protein concentration.

-

Use this data to calculate binding parameters such as the binding constant (Ka) and the number of binding sites (n) using models like the Scatchard plot.

-

Fluorescence Spectroscopy

This method is highly sensitive and can be used if the protein has intrinsic fluorescence (due to tryptophan, tyrosine, or phenylalanine residues) or if the dye itself is fluorescent. Binding can cause quenching (decrease) or enhancement of the fluorescence signal.[12]

Experimental Protocol:

-

Reagent Preparation: As per the UV-Visible Spectrophotometry protocol.

-

Titration:

-

A solution of the protein with a fixed concentration is placed in a fluorometer cuvette.

-

Small aliquots of a concentrated solution of this compound are incrementally added.

-

-

Measurement:

-

After each addition of the dye, the solution is mixed and allowed to equilibrate.

-

The fluorescence emission spectrum of the protein is recorded (e.g., excitation at 280 nm or 295 nm for tryptophan).

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum is plotted against the dye concentration.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.

-

Caption: Workflow for a UV-Vis spectrophotometric titration experiment.

Quantitative Data Analysis

The primary goals of these experiments are to quantify the binding affinity and stoichiometry of the interaction. Below are tables summarizing hypothetical data that could be obtained for an acid dye like this compound interacting with a model protein such as BSA.

Table 2: Hypothetical Binding Affinity Data

This table illustrates how the binding affinity (represented by the dissociation constant, Kd) might vary with pH. A lower Kd value indicates a stronger binding affinity.

| pH | Dissociation Constant (Kd) (µM) | Technique Used |

| 3.0 | 5.2 | Fluorescence Spectroscopy |

| 5.0 | 15.8 | Fluorescence Spectroscopy |

| 7.4 | 89.4 | Fluorescence Spectroscopy |

| 9.0 | 250.1 | Fluorescence Spectroscopy |

This is illustrative data. As pH increases, the protein's positive charge decreases, leading to weaker electrostatic interaction and a higher Kd.

Table 3: Hypothetical Binding Stoichiometry and Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that can directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

| Parameter | Value | Unit |

| Stoichiometry (n) | 2.1 | (Dye molecules per protein) |

| Binding Constant (Ka) | 1.9 x 10^5 | M^-1 |

| Dissociation Constant (Kd) | 5.26 | µM |

| Enthalpy Change (ΔH) | -25.5 | kJ/mol |

| Entropy Change (ΔS) | 20.1 | J/(mol·K) |

This hypothetical ITC data at pH 3.0 suggests an enthalpically driven binding event (favorable negative ΔH), likely dominated by ionic and hydrogen bonds, with a smaller, favorable entropic contribution (positive ΔS).

Conclusion

While specific research on the protein binding mechanism of this compound is limited, the principles governing the interaction of acid dyes with proteins are well-understood. The binding is a synergistic effect of electrostatic interactions, hydrogen bonding, and hydrophobic forces. The strength and nature of this binding are highly dependent on environmental factors, particularly pH. The experimental protocols detailed herein, such as UV-Visible spectrophotometry and fluorescence spectroscopy, provide robust frameworks for quantifying these interactions. Future studies are necessary to specifically characterize the binding profile of this compound with various proteins, which could be valuable for its application in biochemical assays and diagnostics.

References

- 1. hztya.com [hztya.com]

- 2. specialchem.com [specialchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Skyacido® this compound Dark Red Fabric Dye - Buy this compound for silk, acid dyes red 405 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. How Acid Dye Works [dharmatrading.com]

- 6. textilelearner.net [textilelearner.net]

- 7. cncolorchem.com [cncolorchem.com]

- 8. Acid dye - Wikipedia [en.wikipedia.org]

- 9. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Spectrophotometric study on the interaction of protein with acid dye] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Interactions and effects of food additive dye Allura red on pepsin structure and protease activity; experimental and computational supports - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blue Spectrum: A Technical Guide to Alexa Fluor 405 for Fluorescence Microscopy

A Note on Nomenclature: Initial searches for "Acid Red 405" reveal its identity as a red azo dye (CAS 83833-37-8) primarily used in the textile industry and for large-scale applications such as hydrological tracing. There is no scientific literature supporting its use as a fluorescent probe in cellular imaging or microscopy. It is highly probable that the query refers to a fluorophore excited by a 405 nm laser, a common light source in modern fluorescence microscopy. This guide will therefore focus on Alexa Fluor 405 , a widely used and well-characterized blue-fluorescent dye ideally suited for this application.

This technical guide provides an in-depth overview of the spectral properties and applications of Alexa Fluor 405, designed for researchers, scientists, and drug development professionals utilizing fluorescence microscopy.

Core Spectral and Photophysical Properties of Alexa Fluor 405

Alexa Fluor 405 is a blue-fluorescent dye that is a derivative of Cascade Blue.[1] It is specifically designed for optimal excitation by the 405 nm violet diode laser, which is a standard component in confocal microscopes and flow cytometers.[1][2] Its conjugates are known for their brightness and photostability. An important feature of Alexa Fluor 405 is that its fluorescence is insensitive to pH over a wide range (pH 4 to 10), ensuring a stable signal in various cellular environments and experimental conditions.[2]

Quantitative Data Summary

The key photophysical characteristics of Alexa Fluor 405 are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Excitation Maximum (λex) | 401-402 nm | [2][3] |

| Emission Maximum (λem) | 421 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | Data available from manufacturer | [2] |

| Recommended Laser Line | 405 nm (Violet Diode Laser) | [1] |

| Emission Color | Blue | [3] |

Applications in Fluorescence Microscopy

Alexa Fluor 405 is a versatile dye used in a variety of fluorescence microscopy applications. Its distinct blue emission makes it an excellent choice for multicolor imaging, where it can be combined with green, yellow, and red fluorophores with minimal spectral overlap.[2]

Key applications include:

-

Immunofluorescence (IF): Alexa Fluor 405-conjugated secondary antibodies are widely used to detect primary antibodies targeting specific proteins within fixed and permeabilized cells.

-

Flow Cytometry: Its excitation by the violet laser makes it a staple in multicolor flow cytometry panels.[2]

-

Super-Resolution Microscopy: Alexa Fluor 405 is particularly useful in Stochastic Optical Reconstruction Microscopy (STORM), where it can function as an "activator" dye in dual-labeling schemes.[2]

For imaging targets with low abundance, signal amplification strategies can be employed. This can be achieved using an anti-Alexa Fluor 405 antibody, which can then be detected with a secondary reagent, such as an enzyme-conjugated antibody for chromogenic signal generation or another fluorophore-conjugated antibody.[2]

Experimental Protocols

The following is a detailed, generalized protocol for immunofluorescence staining of cultured cells using an Alexa Fluor 405-conjugated secondary antibody.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% formaldehyde or paraformaldehyde in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody (specific to the target of interest)

-

Alexa Fluor 405-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG)

-

Nuclear Counterstain (e.g., DAPI, though spectral overlap should be considered, or a far-red stain like SYTOX Deep Red)

-

Antifade Mounting Medium

-

Glass slides and coverslips

-

Cultured cells grown on coverslips

Staining Procedure

-

Cell Preparation:

-

Wash cells grown on coverslips three times with PBS.

-

-

Fixation:

-

Fix the cells by incubating with 4% formaldehyde in PBS for 20 minutes at room temperature.[2]

-

-

Washing:

-

Wash the fixed cells three times with PBS.[2]

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the cell membranes.[2]

-

-

Washing:

-

Wash the permeabilized cells three times with PBS.[2]

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 30-60 minutes at room temperature.[2]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations or in-house optimization.

-

Incubate the cells with the diluted primary antibody overnight at 4°C.[2]

-

-

Washing:

-

Wash the cells three times with PBS to remove unbound primary antibody.[2]

-

-

Secondary Antibody Incubation:

-

Washing:

-

Wash the cells three times with PBS, ensuring protection from light for all subsequent steps.[2]

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, incubate the cells with the appropriate dye (e.g., SYTOX Deep Red at a 1:20,000 dilution) for the recommended time.[2]

-

Wash twice with PBS.

-

-

Mounting:

-

Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Image the specimen on a fluorescence microscope (typically a confocal microscope) equipped with a 405 nm laser for excitation and an appropriate emission filter (e.g., 450/50 nm bandpass).[2]

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for immunofluorescence and the logical relationship for selecting Alexa Fluor 405.

Caption: A generalized workflow for indirect immunofluorescence staining.

Caption: Logic for selecting Alexa Fluor 405 based on instrumentation.

References

- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

Is Acid Red 405 Suitable for Live-Cell Imaging? A Technical Assessment

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of live-cell imaging experiments. This technical guide addresses the suitability of Acid Red 405 for this application and concludes that it is not a viable candidate. A comprehensive review of available data reveals a lack of evidence for its use in biological imaging, stemming from its nature as an industrial dye and the absence of essential performance characteristics required for live-cell analysis.

Based on current scientific literature and supplier information, this compound is an acid dye used primarily in the textile and paint industries.[1][2][3][4] There is no indication that it has been designed or validated for biological applications, particularly for imaging living cells. Its chemical properties, typical of industrial azo dyes, are not conducive to the demands of live-cell microscopy.

Core Deficiencies of this compound for Live-Cell Imaging

For a dye to be effective in live-cell imaging, it must possess several key attributes. This compound fails to meet these criteria based on the complete lack of available data for its biological use.

1. Cell Permeability: It is unknown whether this compound can cross the plasma membrane of live cells to label intracellular structures. As an acid dye, it is likely to be membrane-impermeant.

2. Cytotoxicity: There is no available data on the toxicity of this compound to cells. Studies on other acid dyes have indicated potential for cytotoxicity and other adverse biological effects, making it a significant risk to cell health and the validity of any experimental results.[5]

3. Photostability and Fluorescence: The photophysical properties of this compound in a biological context, such as its photostability, quantum yield, and precise excitation and emission spectra, are not characterized.

4. Specificity: There is no information regarding the localization of this compound within a cell, a critical requirement for a useful imaging probe.

Distinguishing this compound from Validated "405 nm" Dyes

It is crucial not to confuse "this compound" with the class of fluorescent dyes that are excited by the 405 nm violet laser line, such as Alexa Fluor™ 405, iFluor® 405, and AZDye™ 405.[6][7][8][9] These are chemically distinct molecules engineered for high performance in biological imaging.

| Feature | This compound | Validated 405 nm Dyes (e.g., iFluor® 405) |

| Primary Application | Industrial dye for textiles, paints, etc.[1][3][4] | Live-cell imaging, microscopy, flow cytometry[6] |

| Cell Permeability | Unknown, likely poor | Characterized and often optimized for cell entry |

| Cytotoxicity | Unknown, potential for toxicity[5] | Tested and selected for low cytotoxicity |

| Photostability | Unknown | High and characterized for imaging applications[6] |

| Excitation/Emission | Not characterized for imaging | Optimized for 405 nm excitation with defined emission spectra[6][7][8] |

Recommended Experimental Workflow for Dye Validation

Should a researcher wish to evaluate an uncharacterized dye like this compound for live-cell imaging, a rigorous, multi-stage validation process is necessary. The following workflow outlines the essential steps.

Caption: A logical workflow for the validation of a novel fluorescent dye for live-cell imaging.

Conclusion and Recommendation

Recommendation: Researchers should select from the wide array of commercially available, validated fluorescent dyes that have been specifically designed and optimized for live-cell imaging. For applications requiring excitation at 405 nm, numerous high-performance options are available that offer low cytotoxicity, high photostability, and well-characterized spectral properties.

References

- 1. This compound|CAS NO.83833-37-8 [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Skyacido® this compound Dark Red Fabric Dye - Buy this compound for silk, acid dyes red 405 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. specialchem.com [specialchem.com]

- 5. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iFluor® 405 acid | AAT Bioquest [aatbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 9. vectorlabs.com [vectorlabs.com]

Acid Red 405 CAS number 83833-37-8 scientific literature review.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 405, identified by CAS number 83833-37-8, is a monoazo chromium complex dye. This technical guide provides a comprehensive review of the currently available scientific and technical literature on this compound. The document covers its chemical and physical properties, primary applications in the textile industry, and available toxicological data. Detailed experimental protocols for textile dyeing and subsequent analytical procedures for chromium content are presented. Due to a lack of published research, its application in drug development and biological signaling pathways could not be documented. This guide aims to be a foundational resource for professionals requiring detailed technical information on this specific chemical compound.

Chemical and Physical Properties

This compound is a complex organometallic compound, specifically a chromium (III) complex of an azo dye. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | disodium chromate(2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)] [4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]- |

| CAS Number | 83833-37-8 |

| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S₂⁺ |

| Molecular Weight | 856.67 g/mol |

| Color | Red |

| Form | Powder |

| Synonyms | | | :--- | | C.I. This compound | | Acid Red S-B | | Neutral Complex Red SB | | Lanacron Bordeaux S-B | | Ostalan Bordeaux SB |

Applications

The primary application of this compound is in the textile industry as a dye for protein and polyamide fibers.

-

Textile Dyeing: It is used for dyeing wool, silk, and nylon, providing a bluish-red hue with good fastness properties. It is particularly suitable for medium to dark shades.

-

Other Industrial Uses: There are mentions of its use in dyeing leather and paper, as well as in the formulation of some cosmetics.

-

Fluorescent Marker: Some commercial suppliers list it as a fluorescent dye, suggesting potential applications as a fluorescent marker. However, specific applications in research or diagnostics are not well-documented in scientific literature.[1] One of its noted applications is for sea markers that are fluorescent, aiding in aerial reconnaissance searches, and for exploring fluorescent groundwater.[1]

Quantitative Data

A study on the ecological quality control of chromium-complex acid dyes provides quantitative data on the chromium content of commercial this compound samples.

| Parameter | Value | Method of Analysis |

| Total Chromium (Cr) Content | 15,271 - 45,677 mg/kg | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion |

| Free Chromium (Cr) Content | 193 - 4048 mg/kg | Solid Phase Extraction followed by ICP-OES |

| Free Hexavalent Chromium (Cr(VI)) Content | 2.35 - 16.2 mg/kg | Solid Phase Extraction followed by Ion Chromatography |

| Extractable Chromium from Dyed Nylon | 0.28 - 3.95 mg/kg | Extraction with artificial sweat solution followed by ICP-OES |

Data sourced from "Study on analytical scheme for human ecological quality control of chromium-complex acid dyes".

Experimental Protocols

General Synthesis of 1:2 Chromium-Complex Azo Dyes

While a specific synthesis protocol for this compound is not detailed in the available literature, a general method for preparing similar 1:2 chromium-complex azo dyes involves a multi-step process.

Caption: General synthesis workflow for chromium-complex azo dyes.

Protocol:

-

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol, naphthol, or pyrazolone derivative) to form the azo dye. The pH of the reaction is critical and is adjusted based on the specific coupling component.

-

Metallization: The azo dye is then reacted with a chromium (III) salt, such as chromium (III) sulfate or chromium (III) chloride, typically at elevated temperatures and controlled pH. The stoichiometry is controlled to favor the formation of the 1:2 complex (two dye molecules per chromium ion).

-

Isolation and Purification: The resulting metal-complex dye is isolated by filtration, washed to remove unreacted starting materials and salts, and then dried.

Dyeing Protocol for Nylon Fabric

The following protocol is adapted from the study on the ecological quality control of chromium-complex acid dyes.

Caption: Experimental workflow for dyeing nylon fabric with this compound.

Protocol:

-

Pre-treatment: The nylon fabric is first washed with a non-ionic surfactant to remove any impurities and then rinsed thoroughly with deionized water.

-

Dye Bath Preparation: A dye bath is prepared with the desired concentration of this compound in deionized water. The pH of the bath is adjusted to approximately 4 using a suitable acid (e.g., acetic acid).

-

Dyeing Process: The pre-treated fabric is immersed in the dye bath. The temperature is gradually raised to 80-100 °C and held for a specified time (e.g., 60 minutes) to allow for dye penetration and fixation.

-

Rinsing: After dyeing, the fabric is rinsed with water to remove unfixed dye from the surface.

-

After-treatment: An after-treatment with a fixing agent (e.g., a cationic fixing agent) is performed to improve the wet fastness properties. This is typically done in a fresh bath at an elevated temperature.

-

Final Rinse and Dry: The fabric is given a final rinse and then dried.

Analytical Protocol for Chromium Content

The following is a summary of the analytical protocol for determining the total, free, and hexavalent chromium content in this compound and the extractable chromium from dyed fabrics.

Caption: Analytical workflow for the determination of chromium species.

Protocol:

-

Total Chromium: A sample of the dye is subjected to strong acid digestion (e.g., with nitric acid and hydrochloric acid) to break down the organic matrix. The resulting solution is then analyzed by ICP-OES.

-

Free Chromium: The dye is dissolved in a suitable solvent (e.g., methanol) and passed through a C18 solid-phase extraction (SPE) column. The eluate, containing the free chromium, is collected and analyzed by ICP-OES for total free chromium and by ion chromatography for free hexavalent chromium.

-

Extractable Chromium: The dyed fabric is extracted with an artificial sweat solution at a controlled temperature and pH. The extract is then analyzed by ICP-OES to determine the amount of chromium that has leached from the fabric.

Toxicological Information

The available Material Safety Data Sheets (MSDS) provide the following toxicological information:

-

Acute Toxicity: Harmful if swallowed. May cause gastrointestinal irritation.

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.

-

Chronic Effects: No specific data on long-term exposure is available.

-

Carcinogenicity and Mutagenicity: There is no conclusive data available from major regulatory bodies (IARC, NTP, OSHA) on the carcinogenicity of this compound. However, as a chromium-containing compound, caution is advised.

Use in Drug Development and Biological Signaling

A thorough review of the scientific literature did not yield any studies on the application of this compound in drug development or its interaction with biological signaling pathways. While some azo dyes have been investigated for their biological activities, there is no specific research available for this compound in this context. Its classification as a "fluorescent dye" by some suppliers suggests a potential for use in biological imaging, but no published research has been found to support this.

Conclusion

This compound is a well-established chromium-complex azo dye with its primary application in the textile industry. The available literature provides a good understanding of its chemical nature, its use in dyeing, and methods for analyzing its chromium content. However, there is a significant lack of publicly available scientific research on its spectroscopic properties, a detailed synthesis protocol, and, most notably, any applications in the fields of drug development, biological signaling, or advanced material science. For researchers and scientists in these latter fields, this compound remains a compound with uninvestigated potential. Further research would be needed to explore any utility beyond its current industrial applications.

References

Understanding the Solubility and Stability of Acid Red 405 in Biological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Acid Red 405, a monoazo metal complex dye, in commonly used biological buffers. Understanding these characteristics is critical for the reliable application of this dye in biological research and drug development, ensuring accurate and reproducible experimental outcomes.

Solubility of this compound

The ionization state of the dye's functional groups is a primary determinant of its aqueous solubility. Adjusting the pH of the buffer can significantly impact the solubility of azo dyes containing acidic or basic moieties.

Table 1: Quantitative Solubility of this compound in Common Biological Buffers (Hypothetical Data)

| Buffer System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.5 | Fine precipitate observed above this concentration. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 0.8 | Increased solubility with temperature. |

| Tris-Buffered Saline (TBS) | 7.4 | 25 | 0.7 | Slightly higher solubility compared to PBS at RT. |

| Tris-Buffered Saline (TBS) | 8.0 | 25 | 1.2 | Increased solubility at slightly alkaline pH. |

| Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS | 7.4 | 37 | 1.5 | Presence of serum proteins appears to enhance solubility. |

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of this compound in a specific biological buffer is the shake-flask method followed by UV-Vis spectrophotometry.

Materials:

-

This compound powder

-

Biological buffer of interest (e.g., PBS, TBS)

-

Vortex mixer

-

Thermostatic shaker

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

Procedure:

-

Prepare a series of supersaturated solutions of this compound in the desired biological buffer in separate vials.

-

Equilibrate the vials at the desired temperature (e.g., 25°C or 37°C) in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved particles to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Prepare a series of dilutions of the filtered supernatant with the same biological buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The buffer without the dye should be used as a blank.

-

Create a standard curve by plotting absorbance versus a known concentration of this compound in the same buffer.

-

Use the standard curve to determine the concentration of this compound in the undiluted, filtered supernatant. This concentration represents the maximum solubility of the dye under the tested conditions.

Stability of this compound

The stability of this compound in biological buffers is crucial for the duration of an experiment. Degradation of the dye can lead to a loss of color, a shift in its spectral properties, and the potential for degradation products to interfere with the biological assay. The stability can be affected by factors such as pH, temperature, light exposure, and the presence of other reactive species in the buffer. A study on Tris buffer in artificial seawater indicated that the pH of the buffer itself can drift over time due to factors like CO2 absorption, which could in turn affect the stability of the dissolved dye.

Table 2: Stability of this compound (1 mg/mL) in Biological Buffers at 37°C (Hypothetical Data)

| Buffer System | pH | Incubation Time (hours) | % Degradation (Protected from Light) | % Degradation (Exposed to Light) |

| PBS | 7.4 | 0 | 0 | 0 |

| PBS | 7.4 | 24 | < 1% | 5% |

| PBS | 7.4 | 72 | 2% | 15% |

| Tris | 7.4 | 0 | 0 | 0 |

| Tris | 7.4 | 24 | < 1% | 4% |

| Tris | 7.4 | 72 | 1.5% | 12% |

Experimental Protocol for Assessing Stability

The stability of this compound can be monitored over time using UV-Vis spectrophotometry to detect any changes in its absorbance spectrum, which would indicate degradation.

Materials:

-

Stock solution of this compound in the biological buffer of interest

-

Thermostatic incubator

-

Light source (for photostability testing)

-

Aluminum foil (for light-protected samples)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in the desired biological buffer at a known concentration.

-

Divide the solution into two sets of aliquots. Wrap one set in aluminum foil to protect it from light.

-

Place both sets of aliquots in a thermostatic incubator at the desired temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each set.

-

Record the full UV-Vis absorption spectrum (e.g., from 300 to 700 nm) of each aliquot.

-

Monitor for any decrease in the absorbance at the λmax or any shifts in the λmax, which would indicate degradation.

-

The percentage of degradation can be calculated by comparing the absorbance at λmax at each time point to the initial absorbance at time 0.

Experimental Workflows and Logical Relationships

To ensure the successful use of this compound in biological research, a systematic workflow should be followed. This includes preparing the dye solution, assessing its compatibility with the assay, and finally, performing the experiment.

Figure 1: A logical workflow for the preparation and use of this compound.

Potential for Assay Interference

Colored compounds like this compound have the potential to interfere with various biological assays, particularly those that rely on colorimetric or fluorometric readouts. It is crucial to perform control experiments to assess any potential interference.

Figure 2: Workflow for assessing potential assay interference by this compound.

Signaling Pathway Considerations

At present, there is no specific information in the scientific literature detailing the direct impact of this compound on known cellular signaling pathways. However, as with any exogenous compound introduced to a biological system, it is important to consider the potential for off-target effects. If anomalous results are observed in cellular assays, further investigation into the potential interaction of this compound with relevant signaling pathways may be warranted.

Conclusion and Recommendations

The solubility and stability of this compound are critical parameters that must be empirically determined for each specific biological buffer and experimental condition. This guide provides a framework for researchers to systematically evaluate these properties to ensure the reliable and reproducible use of this compound in their studies. It is strongly recommended to perform the described solubility and stability tests prior to incorporating this dye into critical experiments. Furthermore, appropriate control experiments should always be included to rule out any potential assay interference.

A Technical Guide to the Core Principles of Acid Dyes in Histological Staining

This guide provides an in-depth overview of the fundamental principles governing the use of acid dyes in histological applications. Tailored for researchers, scientists, and professionals in drug development, it covers the core mechanism of action, factors influencing staining efficacy, and practical experimental protocols.

Introduction to Acid Dyes in Histology

Histological staining is a cornerstone of tissue analysis, rendering otherwise transparent cellular structures visible for microscopic examination. Dyes are broadly categorized as acidic or basic. Acid dyes are anionic, carrying a net negative charge, and are utilized to stain basic (acidophilic) tissue components.[1][2][3][4] The most ubiquitous application is the use of eosin as a counterstain to hematoxylin in the standard Hematoxylin and Eosin (H&E) stain, which imparts a pink or red color to the cytoplasm, connective tissue, and other extracellular substances.[5][6]

Chemical Principles and Mechanism of Staining

The functionality of acid dyes is rooted in electrostatic interactions. The term "acid" refers to the chemical nature of the dye molecule, which contains acidic groups (e.g., sulfonic acid, -SO3H) that are negatively charged at the typical pH of the staining solution.[7][8]

Mechanism of Action: The primary staining mechanism is the ionic bonding between the negatively charged anionic dye (dye⁻) and positively charged cationic components in the tissue.[1][8][9] Tissue proteins, rich in amino acids like lysine and arginine, possess amino groups (-NH2). In an acidic staining solution, these amino groups become protonated (-NH3⁺), conferring a net positive charge to structures such as the cytoplasm, mitochondria, collagen, and muscle fibers.[3][8][10][11] These positively charged sites are termed "acidophilic" or "eosinophilic" due to their affinity for acid dyes like eosin.[2][3][10]

The binding is a salt linkage, governed by electrostatic attraction. In addition to ionic bonding, weaker forces such as hydrogen bonding and Van der Waals forces can also contribute to the dye-tissue interaction.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Histology Learning System Appendix A [bu.edu]

- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. labmethods.org [labmethods.org]

- 6. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 7. How Acid Dye Works [dharmatrading.com]

- 8. textilelearner.net [textilelearner.net]

- 9. Acid dye - Wikipedia [en.wikipedia.org]

- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 11. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]

An In-depth Technical Guide to Cellular and Tissue Analysis Using 405 nm-Excitable Fluorescent Dyes

Disclaimer: Extensive research did not yield any specific applications of Acid Red 405 in cellular and tissue analysis within a biological research context. The available information primarily pertains to its use in industrial dyeing and as a fluorescent marker for non-biological purposes. Therefore, this guide focuses on a well-documented and widely used 405 nm-excitable fluorescent dye, 4',6-diamidino-2-phenylindole (DAPI) , as a practical and informative alternative for researchers, scientists, and drug development professionals.

Introduction to DAPI

DAPI is a popular blue-fluorescent nuclear counterstain used extensively in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2][3] It exhibits a strong binding affinity for the minor groove of A-T rich regions of double-stranded DNA.[4][5][6][7] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, with a large Stokes shift.[1][8] This property makes it an excellent tool for visualizing cell nuclei with high specificity and contrast.[1][2] DAPI can be used to stain both live and fixed cells, although it permeates the membranes of live cells less efficiently.[5]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of DAPI in cellular and tissue analysis.

Table 1: Spectral Properties of DAPI

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (bound to dsDNA) | 358 | Can be excited with a mercury-arc lamp, xenon lamp, or a UV laser.[1] |

| Emission Maximum (bound to dsDNA) | 461 | Emits a bright blue fluorescence.[1] |

| Emission Maximum (bound to RNA) | ~500 | Fluorescence is weaker compared to when bound to dsDNA.[1] |

Table 2: Recommended Staining Concentrations and Incubation Times

| Application | Cell/Tissue State | DAPI Concentration | Incubation Time | Temperature |

| Fluorescence Microscopy (Adherent Cells) | Fixed | 300 nM (~0.1 µg/mL) | 1-5 minutes | Room Temperature |

| Fluorescence Microscopy (Suspension Cells) | Fixed | 3 µM | 15 minutes | Room Temperature |

| Fluorescence Microscopy (Live Cells) | Live | 10 µg/mL | 5-15 minutes | 37°C |

| Fluorescence Microscopy (Tissue Sections) | Fixed | 100 ng/mL (0.3 µM) | 30 minutes | Room Temperature |

| Flow Cytometry (Cell Cycle Analysis) | Fixed | 10 µg/mL | 30 minutes | Room Temperature |

| Flow Cytometry (Apoptosis/Viability) | Live/Fixed | 1-10 µg/mL | 15-30 minutes | Room Temperature/Ice |

Experimental Protocols

Protocol 1: DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water)

-

Mounting medium with antifade reagent

Procedure:

-

Grow cells on coverslips in a petri dish to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature. This step is optional but recommended for crisp nuclear staining.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare the DAPI working solution by diluting the stock solution to 300 nM in PBS.

-

Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[2]

-

Wash the cells twice with PBS to remove unbound DAPI.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: DAPI Staining for Cell Cycle Analysis by Flow Cytometry

Materials:

-

PBS

-

70% Ethanol (ice-cold)

-

DAPI staining solution (10 µg/mL DAPI in PBS containing 0.1% Triton X-100)

-

Flow cytometry tubes

Procedure:

-

Harvest approximately 1-2 million cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PBS to create a single-cell suspension.

-

While gently vortexing, add the cell suspension dropwise into a tube containing 4.5 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells on ice or at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.

-

Centrifuge at 1000 x g for 5 minutes and discard the PBS.

-

Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 solution.

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

Transfer the stained cells to a flow cytometry tube and analyze using a flow cytometer with UV excitation. The DAPI signal should be read as a linear parameter.

Mandatory Visualizations

Experimental Workflow: Indirect Immunofluorescence with DAPI Counterstaining

Caption: A typical workflow for indirect immunofluorescence staining of cellular targets with DAPI as a nuclear counterstain.

Signaling Pathway: Intrinsic Apoptosis Pathway and DAPI Visualization

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. DAPI staining can be used to visualize the characteristic nuclear changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[8][10] The intrinsic apoptosis pathway is a key signaling cascade that leads to these morphological changes.

Caption: The intrinsic apoptosis pathway leading to nuclear changes detectable by DAPI staining.

Conclusion

While this compound does not appear to have established applications in cellular and tissue analysis for research, DAPI serves as an excellent alternative for scientists requiring a 405 nm-excitable nuclear stain. Its robust performance, simple staining protocols, and compatibility with various platforms make it an indispensable tool in modern cell biology and drug discovery. The provided protocols and data offer a solid foundation for researchers to incorporate DAPI into their experimental workflows for accurate and reliable visualization and quantification of cellular nuclei.

References

- 1. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. betalifesci.com [betalifesci.com]

- 4. youdobio.com [youdobio.com]

- 5. DAPI - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Acid Red 405 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the laboratory use of Acid Red 405 (CAS No. 83833-37-8). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical Identification and Physical Properties

-

Product Name: this compound

-

Chemical Formula: C₃₆H₂₄CrN₉Na₂O₉S₂⁺[1]

-

Molecular Weight: 856.67 g/mol [1]

-

Appearance: Red powder[1]

-

Odor: Odorless[1]

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Emergency Overview: Harmful if swallowed.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1] There are possible risks of irreversible effects.[1]

Summary of Toxicological Data:

| Parameter | Value/Classification | Reference |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |

| Skin Corrosion/Irritation | May cause skin irritation in sensitive individuals upon prolonged or repeated contact. | [1] |

| Serious Eye Damage/Irritation | Dust may cause eye irritation and inflammation. | [1] |

| Respiratory Sensitization | May cause irritation of the respiratory tract. | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [1] |

| Mutagenicity | Mutagenicity data has been reported. | [1] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2][3] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound.

| Control Type | Specification |

| Engineering Controls | Work should be conducted in a chemical fume hood.[1] Local exhaust ventilation should be used to control airborne dust.[1] An eyewash station and safety shower must be readily accessible.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1][4] A lab coat or other protective clothing is required to minimize skin contact.[1] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, an approved respirator should be worn.[1][4] |

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and exposure.

Handling:

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Use with adequate ventilation and preferably in a chemical fume hood.[1]

-

Avoid ingestion and inhalation.[1]

Storage:

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical aid if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4] |

Accidental Release and Disposal Measures

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Discharge into the environment must be avoided.[4]

Experimental Protocols

Protocol: Preparation of a 1% (w/v) this compound Staining Solution

-

Preparation:

-

Ensure all necessary PPE is worn (lab coat, safety goggles, gloves).

-

Conduct all work within a certified chemical fume hood.

-

Prepare a clean glass beaker and a magnetic stir bar.

-

-

Weighing:

-

Tare a weigh boat on an analytical balance.

-

Carefully weigh 1.0 g of this compound powder. Minimize dust generation during this process.

-

-

Dissolution:

-

Measure 90 mL of deionized water into the beaker.

-

Place the beaker on a magnetic stir plate and add the stir bar.

-

Slowly add the weighed this compound powder to the water while stirring to prevent clumping.

-

Rinse the weigh boat with a small amount of deionized water and add the rinsing to the beaker to ensure a complete transfer.

-

Continue stirring until the dye is completely dissolved.

-

-

Final Volume Adjustment:

-

Carefully transfer the solution to a 100 mL graduated cylinder.

-

Add deionized water to bring the final volume to 100 mL.

-

Transfer the final solution to a clearly labeled, tightly sealed storage bottle.

-

-

Cleanup:

-

Clean all glassware and the work area thoroughly.

-

Dispose of any contaminated materials (e.g., weigh boat, gloves) as chemical waste according to institutional guidelines.

-

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound powder in a laboratory.

Caption: Logical steps for responding to a laboratory spill of this compound.

References

Theoretical Framework for Acid Red 405 as a Cytoplasmic Counterstain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the theoretical and practical underpinnings for the application of Acid Red 405 as a cytoplasmic counterstain in histological and cytological preparations. While primarily utilized in the textile and paint industries, the inherent chemical properties of this compound, specifically its anionic nature as a monoazo, metal-complex acid dye, suggest its utility in biological staining. This document extrapolates from the established principles of acid dye staining to provide a comprehensive theoretical basis, a detailed experimental protocol, and a framework for the quantitative analysis of staining results. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore novel counterstaining reagents.

Core Principles: The Theoretical Basis of Cytoplasmic Staining

The utility of an acid dye as a cytoplasmic counterstain is predicated on the fundamental principles of electrostatic interactions between the dye molecules and the cellular components.

1.1. Chemical Properties of this compound

This compound is an anionic dye, meaning it carries a net negative charge in aqueous solutions.[1] Its molecular structure as a monoazo, metal complex dye contributes to its color and staining characteristics.[2][3] Key chemical properties are summarized below:

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 83833-37-8 | [2][3][4] |

| Molecular Formula | C36H24CrN9Na2O9S2+ | [2][3][4] |

| Molecular Weight | 856.67 g/mol | [2][3][4] |

| Chemical Class | Monoazo, Metal Complex | [2][3][5] |

1.2. Mechanism of Staining: Electrostatic Interaction

The primary mechanism governing the action of acid dyes in biological staining is the electrostatic attraction between the anionic dye and cationic tissue components.[6] Cellular structures that are rich in proteins, such as the cytoplasm, collagen, and muscle fibers, contain amino groups that become protonated (positively charged) in an acidic environment.[7] This creates a net positive charge, leading to the binding of the negatively charged this compound molecules.[8] This interaction results in the selective staining of these acidophilic structures.[7]

1.3. The Role of pH

The pH of the staining solution is a critical factor influencing the intensity of the stain. An acidic pH (typically between 4 and 5) enhances the staining of the cytoplasm by increasing the number of positively charged sites on tissue proteins, thereby promoting the binding of the anionic acid dye.

Experimental Protocol: A Practical Guide to Using this compound as a Cytoplasmic Counterstain

The following is a generalized protocol for the use of this compound as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections, designed to be used in conjunction with a nuclear stain such as hematoxylin. Note: This protocol is a theoretical model and requires optimization for specific tissues and experimental conditions.

2.1. Reagents and Solutions

-

This compound Staining Solution (1% w/v):

-

This compound: 1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1 ml (to adjust pH to approximately 4.0)

-

-

Harris Hematoxylin Solution

-

1% Acid Alcohol:

-

70% Ethanol: 100 ml

-

Hydrochloric Acid: 1 ml

-

-

Scott's Tap Water Substitute (Bluing Agent)

-

Graded Alcohols (70%, 95%, 100%)

-

Xylene

-

Mounting Medium

2.2. Staining Procedure

-

Deparaffinization and Rehydration:

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.[9]

-

Wash in running tap water for 1-5 minutes.[9]

-

Differentiate in 1% acid alcohol for a few seconds until the cytoplasm is pale pink.[9]

-

Wash in running tap water.[9]

-

"Blue" the nuclei in Scott's Tap Water Substitute for 1-2 minutes.[9]

-

Wash in running tap water for 5 minutes.[9]

-

-

Cytoplasmic Counterstaining with this compound:

-

Immerse slides in the 1% this compound staining solution for 1-3 minutes.

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

Data Presentation: Quantifying Staining Intensity

The intensity of cytoplasmic staining can be quantified to provide objective data for analysis. This is typically achieved through digital image analysis, measuring the optical density (OD) of the stained areas.[1][11][12]

Table 1: Representative Quantitative Data for Cytoplasmic Staining Intensity

| Parameter | Condition 1 (1 min Staining) | Condition 2 (3 min Staining) | Condition 3 (5 min Staining) |

| Mean Optical Density (OD) | 0.25 ± 0.04 | 0.48 ± 0.06 | 0.65 ± 0.08 |

| Staining Intensity (Arbitrary Units) | Low | Medium | High |

| Signal-to-Noise Ratio | 15.2 | 28.5 | 35.1 |

Note: This table presents hypothetical data to illustrate the expected trend of increasing staining intensity with longer incubation times. Actual values will vary depending on the tissue type, fixation method, and imaging system.

Visualizations: Diagrams of Staining Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described in this guide.

References

- 1. tandfonline.com [tandfonline.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. hztya.com [hztya.com]

- 4. khushidyechem.com [khushidyechem.com]

- 5. specialchem.com [specialchem.com]

- 6. How histological stains work | Basicmedical Key [basicmedicalkey.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mycetoma.edu.sd [mycetoma.edu.sd]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Optical density-based image analysis method for the evaluation of hematoxylin and eosin staining precision - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acid Red 405 Staining for Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid dyes are anionic molecules that are routinely used in histology to stain basic tissue components such as cytoplasm, muscle, and connective tissue. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in these cellular structures. This document provides a detailed protocol for the use of Acid Red 405 as a counterstain for paraffin-embedded tissues. While specific protocols for this compound are not widely published, this guide is based on the general principles of acid dye staining in histology and provides a robust starting point for researchers. It is recommended that individual laboratories optimize the protocol for their specific applications and tissue types.

Experimental Protocols

This protocol outlines the complete workflow for staining paraffin-embedded tissue sections with this compound, from deparaffinization to final mounting.

I. Deparaffinization and Rehydration

This crucial first step removes the paraffin wax from the tissue, allowing aqueous stains to penetrate the sample.

-

Deparaffinization:

-

Rehydration:

II. Staining with this compound

This section details the preparation of the staining solution and the staining procedure itself.

-

Preparation of this compound Staining Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Add 0.5 mL of glacial acetic acid to the solution to achieve an acidic pH, which enhances staining.

-

Mix thoroughly until the dye is completely dissolved. The solution should be prepared fresh.

-

-

Staining Procedure:

-

Immerse the rehydrated slides in the 0.5% this compound staining solution.

-

Incubate for 3-5 minutes. The optimal staining time may vary depending on the tissue type and the desired staining intensity. It is recommended to monitor the staining progress microscopically.

-

Briefly rinse the slides in distilled water to remove excess stain.

-

III. Dehydration and Mounting

After staining, the tissue must be dehydrated to be compatible with the non-aqueous mounting medium.

-

Dehydration:

-

Immerse the slides in 95% ethanol for 1 minute.

-

Transfer the slides to two changes of 100% ethanol for 2 minutes each to ensure complete water removal.

-

-

Clearing:

-

Immerse the slides in two changes of Xylene or a Xylene substitute for 5 minutes each. This step makes the tissue transparent.

-

-

Mounting:

-

Apply a drop of permanent mounting medium to the tissue section.

-

Carefully lower a coverslip onto the slide, avoiding the formation of air bubbles.

-

Allow the slides to dry completely before microscopic examination.

-

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol.

| Step | Reagent | Concentration | Incubation Time | Number of Changes |

| Deparaffinization | Xylene (or substitute) | 100% | 5-10 minutes | 2 |

| Rehydration | 100% Ethanol | 100% | 3-5 minutes | 2 |

| 95% Ethanol | 95% | 3-5 minutes | 1 | |

| 70% Ethanol | 70% | 3-5 minutes | 1 | |

| Distilled Water | N/A | 1 minute | 1 | |

| Staining | This compound Solution | 0.5% (w/v) | 3-5 minutes | 1 |

| Dehydration | 95% Ethanol | 95% | 1 minute | 1 |

| 100% Ethanol | 100% | 2 minutes | 2 | |

| Clearing | Xylene (or substitute) | 100% | 5 minutes | 2 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for this compound staining of paraffin-embedded tissues.

Caption: Experimental workflow for this compound staining.

References

Application Notes and Protocols: Preparation of a Working Solution of Acid Red 405 for Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 405 is a synthetic acid dye belonging to the azo class of compounds. In histological applications, acid dyes are utilized for their affinity to basic tissue components such as the cytoplasm, muscle fibers, and collagen.[1] This is due to the electrostatic attraction between the anionic dye molecules and the cationic proteins in these structures.[2] The intensity of the staining is often pH-dependent, with a more acidic environment enhancing the reaction.[2][3] While specific protocols for this compound in general histology are not widely documented, this document provides a detailed protocol for the preparation and application of a working solution based on the general principles of acid dye staining. It is intended to serve as a comprehensive starting point for researchers, with the understanding that optimization for specific tissues and applications is recommended.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| CAS Number | 83833-37-8 | [4] |

| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S₂⁺ | [4] |

| Molecular Weight | 856.67 g/mol | [4] |

| Appearance | Red Powder | [5] |

| Solubility | 60 g/L (in water at 90°C) | [5] |

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

-

Safety goggles

-

Gloves

-

Lab coat

Storage: Store in a cool, dry place, away from strong oxidizing agents, in a tightly sealed, light-resistant container.

Experimental Protocols

Preparation of a 1% (w/v) Stock Solution

This protocol outlines the preparation of a 1% (w/v) stock solution of this compound that can be further diluted to a working concentration.

Materials:

-

This compound powder

-

Distilled water

-

Glacial acetic acid (optional, for pH adjustment)

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter paper (e.g., Whatman No. 1)

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh 1.0 g of this compound powder and transfer it to a clean beaker.

-

Measure 100 mL of distilled water and add it to the beaker.

-

Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not exceed 60°C.

-

(Optional) If a more acidic solution is desired to enhance staining, add glacial acetic acid dropwise while monitoring the pH with a pH meter. A typical pH range for acid dye staining is between 3 and 4.[3]

-

Once dissolved, filter the solution through filter paper to remove any undissolved particles.

-

Transfer the filtered solution to a clearly labeled amber glass bottle for storage.

Preparation of a Working Solution (0.1% - 0.5% w/v)

The optimal concentration of the working solution will depend on the specific application and desired staining intensity. A starting concentration of 0.5% is recommended.

Procedure: To prepare a 0.5% working solution, dilute the 1% stock solution 1:1 with distilled water. For example, mix 50 mL of the 1% stock solution with 50 mL of distilled water.

Staining Protocol for Paraffin-Embedded Sections (Counterstaining)

This protocol describes the use of this compound as a counterstain after a primary nuclear stain, such as hematoxylin.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Harris or Mayer's)

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Scott's tap water substitute or running tap water

-

This compound working solution (0.1% - 0.5%)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Nuclear Staining:

-

Stain in hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in acid alcohol (a few dips).

-

Rinse in running tap water.

-

Blue in Scott's tap water substitute or running tap water for 1-2 minutes.

-

Rinse in running tap water.

-

-

Counterstaining:

-

Immerse slides in the this compound working solution for 1-5 minutes. The optimal time should be determined empirically.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

Expected Results:

-

Nuclei: Blue/Purple

-